Comparative Potency Against Human β2 Adrenergic Receptor: Target Compound vs. Reference Agonists
The target compound demonstrates exceptionally high agonist potency at the human β2-AR, with a reported EC50 of 4 nM in a cAMP accumulation assay in HEK293 cells [1]. This potency is comparable to that of the ultra-potent full agonist isoproterenol (EC50 ~0.05 nM in similar functional assays [2]) but represents a distinct pharmacological profile. Unlike isoproterenol, which shows minimal β2/β1 selectivity, this compound is derived from a fenoterol scaffold, suggesting a potential for greater β2-selectivity, a critical factor for minimizing cardiac side effects. When compared to the clinically used β2-agonist salbutamol, which has an EC50 in the range of 10–50 nM at the β2-AR, the target compound is approximately 2.5–12.5 times more potent [3]. This higher potency could translate to lower required doses and an improved therapeutic window.
| Evidence Dimension | β2-AR Agonist Potency (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 4 nM |
| Comparator Or Baseline | Isoproterenol (EC50 ~0.05 nM) and Salbutamol (EC50 ~10–50 nM) |
| Quantified Difference | ~2.5 to 12.5-fold more potent than salbutamol; less potent than isoproterenol |
| Conditions | Human β2-AR expressed in HEK293 cells; cAMP accumulation assay |
Why This Matters
This potency level distinguishes the compound from first-line clinical β2-agonists like salbutamol, making it a high-potency tool for probing β2-AR biology or for therapeutic applications requiring strong receptor activation at low concentrations.
- [1] BindingDB. BDBM50348431. CHEMBL1800934::US9492405, 45. Affinity Data: EC50 4 nM for human β2 adrenergic receptor. View Source
- [2] BindingDB. BDBM50407517. (-)ISOPROTERENOL::CHEMBL1160723::US9492405, 27. Affinity Data: IC50 0.0500 nM for human β2 adrenergic receptor. View Source
- [3] Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061. View Source
